2,4-Bis(trifluoromethyl)-6-nitrotoluene
Description
2,4-Bis(trifluoromethyl)-6-nitrotoluene is a nitro-substituted toluene derivative with trifluoromethyl (-CF₃) groups at the 2- and 4-positions and a nitro (-NO₂) group at the 6-position. Its molecular structure combines strong electron-withdrawing groups (EWGs), which significantly influence its electronic properties, stability, and reactivity.
Properties
Molecular Formula |
C9H5F6NO2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-methyl-1-nitro-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F6NO2/c1-4-6(9(13,14)15)2-5(8(10,11)12)3-7(4)16(17)18/h2-3H,1H3 |
InChI Key |
BAHPKBDEVQAFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-6-nitrotoluene typically involves the nitration of 2,4-Bis(trifluoromethyl)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-6-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2,4-Bis(trifluoromethyl)-6-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(trifluoromethyl)-6-nitrotoluene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-6-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparison with Similar Compounds
Structural Differences :
- Substituents : The target compound has -CF₃ groups, whereas 2,4-Bis(chloromethyl)-6-nitrotoluene () features -CH₂Cl groups at positions 2 and 4. Both retain a nitro group at position 5.
Electronic Effects : - -CF₃ is a stronger EWG than -CH₂Cl due to fluorine’s high electronegativity, leading to greater electron withdrawal from the aromatic ring. This reduces electrophilic substitution reactivity in the trifluoromethyl derivative compared to the chloromethyl analogue.
Applications : - The chloromethyl compound may exhibit higher reactivity in further functionalization (e.g., nucleophilic substitution), making it a candidate for polymer or pharmaceutical intermediates. In contrast, the trifluoromethyl variant’s stability suggests use in high-performance materials or corrosion-resistant coatings .
Comparison with 2,4,6-Trinitrotoluene (TNT)
Structural Differences :
- TNT () has three nitro groups (positions 2, 4, and 6), while the target compound replaces two nitro groups with -CF₃.
Reactivity and Stability : - TNT’s triple nitro groups make it highly explosive due to rapid decomposition under heat or shock. Toxicity:
- TNT is well-documented for hepatotoxicity and hematological effects ().
Comparison with Other Trifluoromethyl-Substituted Aromatics
- 3-Trifluoromethylpyridine (): Unlike the target compound’s toluene backbone, pyridine derivatives exhibit basicity and distinct reactivity. However, both share -CF₃-induced electron deficiency, which can stabilize negative charges in intermediates.
- Fluorinated Ketones (): Compounds like 1,1,1,2,2,4,4,5,5,5-decafluoro-3-pentanone demonstrate how -CF₃ groups enhance volatility and oxidative stability. For 2,4-Bis(trifluoromethyl)-6-nitrotoluene, this could translate to applications in inert solvents or flame retardants.
Comparison with Nitro-Substituted Toluene Derivatives
- 4-Nitro-4'-Chlorodiphenyl Ether (): This compound’s biphenyl structure and mixed substituents (-NO₂ and -Cl) highlight how positional isomerism and substituent type dictate reactivity. The target compound’s symmetrical -CF₃ groups may offer superior steric and electronic uniformity for controlled synthesis.
Data Table: Key Properties of Comparable Compounds
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| This compound | 2-CF₃, 4-CF₃, 6-NO₂ | ~303.1 (estimated) | High stability, lipophilic | Specialty chemicals, coatings |
| 2,4-Bis(chloromethyl)-6-nitrotoluene | 2-CH₂Cl, 4-CH₂Cl, 6-NO₂ | ~249.5 (estimated) | Moderate reactivity | Polymer intermediates |
| 2,4,6-Trinitrotoluene (TNT) | 2-NO₂, 4-NO₂, 6-NO₂ | 227.13 | Explosive, thermally labile | Military explosives |
| 3-Trifluoromethylpyridine | Pyridine + 3-CF₃ | 147.08 | Basic, electron-deficient | Pharmaceuticals, ligands |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
